molecular formula C15H20N2O3 B1512040 1-Boc-3-(2'-pyridyl)-piperidin-4-one

1-Boc-3-(2'-pyridyl)-piperidin-4-one

Cat. No.: B1512040
M. Wt: 276.33 g/mol
InChI Key: XDQWKJLOWYQZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(2'-pyridyl)-piperidin-4-one is a high-value piperidine derivative designed for advanced pharmaceutical research and development. Piperidine fragments are among the most important synthetic building blocks for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound features a piperidin-4-one core that is functionalized at the 3-position with a 2-pyridyl group, a structural motif known to contribute to biological activity and metal chelation. The nitrogen atom in the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group, a standard strategy in multi-step synthetic sequences to control regioselectivity and improve handling properties . The primary research application of this compound is as a versatile synthetic intermediate for constructing more complex, biologically active molecules. Piperidine-based scaffolds are frequently investigated in medicinal chemistry for their diverse bio-properties . The structure of this compound, which incorporates both a basic nitrogen and a ketone functionality, allows for further chemical manipulations, including nucleophilic additions to the carbonyl group, functionalization of the carbon atoms adjacent to the carbonyl, and deprotection of the Boc group to reveal a secondary amine for further derivatization. This makes it a crucial building block in the synthesis of potential drug candidates, such as GPR119 agonists for metabolic diseases and other therapeutic agents. Researchers utilize this compound strictly in a laboratory setting. It is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Proper laboratory attire and equipment should be used at all times when handling this chemical.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-7-13(18)11(10-17)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3

InChI Key

XDQWKJLOWYQZNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of N-tert-Butyloxycarbonyl-4-piperidone Derivatives

A key intermediate is the N-Boc protected 4-piperidone. According to a detailed patent synthesis, this is achieved by reacting 4-piperidone hydrochloride with sodium bicarbonate and dimethyl dicarbonate in aqueous acetone at room temperature for 24 hours. The molar ratio of 4-piperidone hydrochloride to sodium bicarbonate and dimethyl dicarbonate is approximately 1:1–3:1–3. The product is isolated by extraction, drying, and concentration, yielding N-Boc-4-piperidone in yields around 91–93%.

Reaction Conditions:

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Boc Protection 4-piperidone hydrochloride, NaHCO3, dimethyl dicarbonate 50% aqueous acetone ~25 (RT) 24 91–93

Notes: The reaction is mild and proceeds under neutral to slightly basic conditions, facilitating Boc protection without side reactions.

Reductive Amination to Form 4-Amino-1-Boc-piperidine

The Boc-protected 4-piperidone undergoes reductive amination with ammonia in ethanol in the presence of titanium tetraisopropoxide and sodium borohydride as the reducing agent. The reaction is carried out under nitrogen at room temperature, controlling the temperature below 30 °C during NaBH4 addition. After completion, the mixture is treated with concentrated ammonia to quench the reaction, followed by filtration and extraction to isolate the 4-amino-1-Boc-piperidine intermediate with yields near 81–82%.

Reaction Conditions:

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Reductive Amination N-Boc-4-piperidone, NH3 (ethanol), Ti(OiPr)4, NaBH4 Ethanol, NH3 solution RT, <30 during NaBH4 addition 4 81–82

Notes: The use of titanium tetraisopropoxide facilitates imine formation and subsequent reduction, ensuring high selectivity.

Coupling with 2-Pyridyl Moiety

The 3-(2'-pyridyl) substitution is introduced via nucleophilic substitution or coupling reactions, often involving the reaction of the 4-amino-1-Boc-piperidine with 2-pyridyl-containing electrophiles under basic conditions. One reported method involves reacting the amino intermediate with 2-(4-aminopiperidyl)nicotinic acid derivatives or related pyridyl compounds in toluene with triethylamine and diphenyl phosphorazidate, followed by reflux for several hours.

Reaction Conditions:

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Coupling 4-amino-1-Boc-piperidine, 2-pyridyl acid derivative, triethylamine, diphenyl phosphorazidate Toluene Reflux (~110) 5 78

Notes: This step often involves Curtius rearrangement chemistry to form the desired heterocyclic system with the pyridyl substituent.

Oxidation and Purification of 1-Boc-3-(2'-pyridyl)-piperidin-4-one

The final oxidation to the ketone at the 4-position can be achieved via Oppenauer oxidation or related catalytic oxidation methods. Purification typically involves solvent extraction, washing, drying, and vacuum distillation or recrystallization to achieve high purity (>98%) and good yields (~80% total recovery).

Reaction Conditions:

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Oxidation 1-Boc-3-piperidines alcohol, ketone (e.g., pimelinketone), aluminum isopropoxide catalyst Methylene dichloride 30–150 1–24 ~83 total

| Purification | Vacuum distillation | 60 Pa, 104–105 °C | — | 92.9 isolated yield |

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 N-Boc-4-piperidone 4-piperidone HCl, NaHCO3, dimethyl dicarbonate, 50% aqueous acetone, RT, 24 h 91–93 Boc protection step
2 4-amino-1-Boc-piperidine NH3 (ethanol), Ti(OiPr)4, NaBH4, RT, <30 °C during NaBH4 addition, 4 h 81–82 Reductive amination
3 1-Boc-3-(2'-pyridyl)-piperidine 2-pyridyl acid derivative, triethylamine, diphenyl phosphorazidate, toluene, reflux 5 h 78 Coupling via Curtius rearrangement
4 1-Boc-3-(2'-pyridyl)-piperidin-4-one Oppenauer oxidation with ketone, Al(OiPr)3 catalyst, 30–150 °C, 1–24 h; vacuum distillation ~83 total Oxidation and purification

Research Findings and Notes

  • The Boc protection of the piperidine nitrogen is efficiently achieved under mild aqueous acetone conditions with dimethyl dicarbonate, offering high yield and purity.
  • Reductive amination using titanium tetraisopropoxide and sodium borohydride is a selective method yielding the amino intermediate necessary for further functionalization.
  • The introduction of the 2-pyridyl substituent is commonly performed via coupling reactions involving Curtius rearrangement chemistry, providing a robust route to the heterocyclic scaffold.
  • Oxidation to the piperidin-4-one is effectively carried out via Oppenauer oxidation catalyzed by aluminum isopropoxide, a mild and industrially scalable method.
  • The overall synthetic route is characterized by high yields (total recovery ~80%), high purity (>98%), and environmentally friendly conditions, suitable for industrial production.
  • The multi-step process allows for flexibility in modifying the pyridyl substituent or other functional groups for medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ketone group undergoes nucleophilic additions, particularly in Michael reactions. For example:

  • Michael Addition with Diarylidenecyclohexanones : Forms 1,5-diketones that spontaneously cyclize into hydroxypyran derivatives under mild conditions (Table 1). This reaction is critical for constructing polycyclic frameworks .

Table 1: Reaction conditions for Michael addition

SubstrateNucleophileProductYield (%)Reference
1-Boc-3-(2'-pyridyl)-piperidin-4-oneDiarylidenecyclohexanoneHydroxypyran derivative65–78

Oxidation and Reduction

The ketone moiety is redox-active:

  • Oxidation : Controlled oxidation with dimethyl sulfoxide (DMSO)/oxalyl chloride converts the Boc-protected 3-hydroxypiperidine precursor to the ketone with >98% purity .

  • Reduction : Sodium borohydride selectively reduces the ketone to secondary alcohols in methanol or ethanol, achieving 85–92% yields .

Key Data :

  • Optimal Oxidant Ratio : DMSO:oxalyl chloride = 1.5–2.5:1 .

  • Reduction Efficiency : 2.2–2.5 equivalents of NaBH₄ in ethanol (22–50% yields) .

Cross-Coupling Reactions

The pyridyl group participates in palladium-catalyzed couplings:

  • α-Arylation : Using Pd(OAc)₂/XPhos catalyst systems, the compound undergoes α-arylation with aryl halides (e.g., 3-bromopyridine) in toluene at 80–100°C (Table 2) .

Table 2: Palladium-catalyzed α-arylation conditions

Aryl HalideLigandSolventTemp (°C)Yield (%)Reference
3-BromopyridineXPhosToluene8072
2-ChloropyridineSPhosDioxane10068

Cyclization and Condensation

The Boc group facilitates stereoselective cyclizations:

  • Spirocyclization : Reacts with heteroaryl aldehydes (e.g., furfural) under acidic conditions to form spiropiperidine derivatives, which show antimicrobial activity (Table 3) .

  • Domino Reactions : With o-phenylenediamine, forms hydrobenzimidazo[2,1-e]acridine structures via sequential condensation .

Table 3: Spirocyclization yields with aldehydes

AldehydeCatalystProductYield (%)Reference
FurfuralHCl/EtOHSpiropyrazolone78
BenzaldehydeTFA/DCMBenzimidazole-acridine65

Functional Group Transformations

  • Boc Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding a free amine for further derivatization .

  • Ketone Functionalization : Converts to hydrazones or oximes via condensation with hydrazines or hydroxylamines, enabling access to heterocyclic scaffolds.

Critical Analysis of Methodologies

  • Solvent Effects : Toluene and dioxane improve yields in cross-coupling vs. THF or hexane .

  • Stereochemical Control : Bulky silyl ethers at C-4 enhance α-selectivity in lithiation-trapping reactions .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing nitrogen-rich architectures.

Scientific Research Applications

Synthesis of 1-Boc-3-(2'-pyridyl)-piperidin-4-one

The synthesis of 1-Boc-3-(2'-pyridyl)-piperidin-4-one typically involves several key steps that utilize established organic synthesis techniques. The compound can be synthesized from readily available starting materials through a multi-step process involving:

  • Formation of the piperidine ring : This can be achieved using methods such as reductive amination or cyclization reactions.
  • Boc protection : The introduction of the Boc group is crucial for protecting the amine functionality during subsequent reactions.
  • Pyridine incorporation : The 2'-pyridyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

Recent studies have reported efficient synthetic routes that yield high purity and good overall yields of the compound, making it suitable for further functionalization and application in drug discovery .

Research has demonstrated that derivatives of piperidine, including 1-Boc-3-(2'-pyridyl)-piperidin-4-one, exhibit a range of biological activities:

  • Neuropharmacological Effects : Piperidine derivatives are known to interact with various neurotransmitter systems, making them potential candidates for treating neurological disorders such as Alzheimer's disease. For instance, some studies have highlighted their role as acetylcholinesterase inhibitors, which are crucial in enhancing cholinergic transmission .
  • Anticancer Properties : Compounds with similar structures have shown promise in cancer therapy. They may act by inhibiting specific kinases or modulating signaling pathways involved in tumor growth and metastasis .
  • Antimicrobial Activity : The incorporation of heterocycles like pyridine enhances the antimicrobial properties of piperidine derivatives. Some studies have reported their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

Several case studies illustrate the applications of 1-Boc-3-(2'-pyridyl)-piperidin-4-one in drug development:

Study Objective Findings
Usuki et al. (2023)Synthesis of piperidine derivatives for Alzheimer's treatmentDeveloped a series of functionalized piperidines with enhanced acetylcholinesterase inhibitory activity .
Li et al. (2021)Exploration of chemoselective synthesis methodsDemonstrated efficient one-pot synthesis methods for piperidine derivatives, showcasing their versatility in drug design .
Krasavin et al. (2023)Investigation of stereoselective hydrogenation processesIdentified key parameters influencing the yield and selectivity of piperidine derivatives, relevant for optimizing therapeutic compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3-pyridin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and physicochemical properties of 1-Boc-3-(2'-pyridyl)-piperidin-4-one and its analogues:

Compound Name Structure Molecular Weight (g/mol) Key Features Applications
1-Boc-3-(2'-pyridyl)-piperidin-4-one Boc-protected piperidin-4-one with 2-pyridyl at C3 276.34 High stability, modular reactivity for substitutions Intermediate for spirocycles, kinase inhibitors
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one Piperidin-4-one with 4-methylthiazole at C1 196.27 Thiazole introduces sulfur-based electronics Antimicrobial agents, heterocyclic synthesis
1-(3-Bromophenyl)piperidin-4-one Piperidin-4-one with 3-bromophenyl at C1 256.13 Bromine enhances halogen bonding, steric bulk Building block for aryl-piperidine conjugates
1-Boc-4-(Aminomethyl)piperidine Boc-protected piperidine with aminomethyl at C4 214.30 Free amine for crosslinking or functionalization Peptidomimetics, CNS drug candidates
3-(((t-Bu)dimethylsilyloxy)methyl)-1-Boc-piperidin-4-one Boc-protected piperidin-4-one with silyl-protected hydroxymethyl at C3 ~350 (estimated) Silyl group enables orthogonal protection strategies Targeted synthesis of glycosidase inhibitors

Physicochemical Properties

  • Lipophilicity :
    • The 2-pyridyl group in 1-Boc-3-(2'-pyridyl)-piperidin-4-one reduces logP compared to aryl-substituted analogues (e.g., bromophenyl derivative: logP ~2.5) .
    • Thiazole-containing derivatives exhibit higher polarity due to sulfur’s electronegativity .
  • Stability : Boc-protected compounds (e.g., 1-Boc-3-(2'-pyridyl)-piperidin-4-one) are stable under acidic conditions but susceptible to deprotection with trifluoroacetic acid (TFA) .

Research Findings and Challenges

  • Reactivity Limitations : The 2-pyridyl group in 1-Boc-3-(2'-pyridyl)-piperidin-4-one can coordinate with metal catalysts, complicating cross-coupling reactions .
  • Toxicity Concerns : Piperidin-4-one derivatives with unprotected amines (e.g., 1-(3-Bromophenyl)piperidin-4-one) may exhibit cytotoxicity, necessitating rigorous safety evaluations .
  • Synthetic Yield Optimization : Thiazole- and silyl-containing analogues often require multi-step syntheses with moderate yields (50–70%) .

Q & A

Q. What are the key synthetic strategies for preparing 1-Boc-3-(2'-pyridyl)-piperidin-4-one, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves two critical steps: (1) introducing the Boc (tert-butoxycarbonyl) protecting group to the piperidine nitrogen and (2) coupling the pyridyl moiety at the 3-position. For Boc protection, 4-piperidone derivatives are reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM . The pyridyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring precise temperature control (60–80°C) and inert atmospheres to avoid side reactions. Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How can researchers optimize purification methods for 1-Boc-3-(2'-pyridyl)-piperidin-4-one to achieve >95% purity?

Methodological Answer: Purification challenges arise from residual solvents, unreacted Boc precursors, or regioisomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves closely eluting impurities. For scale-up, flash chromatography with a gradient elution (hexane to ethyl acetate) is cost-effective. Recrystallization from hot isopropanol yields crystals with >99% purity, confirmed by melting point analysis (mp 73–77°C for Boc-piperidone derivatives) . Purity validation requires NMR (absence of extraneous peaks at δ 1.4 ppm for Boc methyl groups) and LC-MS to confirm molecular ion [M+H]⁺.

Q. What spectroscopic techniques are critical for characterizing 1-Boc-3-(2'-pyridyl)-piperidin-4-one, and how should conflicting spectral data be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm) and pyridyl aromatic protons (δ 7.2–8.5 ppm). Carbonyl carbons (piperidin-4-one C=O) appear at ~205 ppm .
  • IR : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula. Contradictions (e.g., low-intensity molecular ions in GC-MS) require cross-validation via elemental analysis or high-resolution MS .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyridyl group influence regioselectivity in subsequent functionalization reactions?

Methodological Answer: The 2'-pyridyl group directs electrophilic substitution to the 4-position due to its electron-withdrawing nature and coordination potential. In Pd-catalyzed reactions, the pyridyl nitrogen acts as a directing group, enabling C–H activation at the 4-position of the piperidine ring. Steric hindrance from the Boc group necessitates bulky ligands (e.g., XPhos) to prevent undesired β-hydride elimination. Computational DFT studies (e.g., Gaussian09) model charge distribution to predict regioselectivity, validated by NOESY NMR to confirm spatial arrangements .

Q. What computational methods can predict the stability of 1-Boc-3-(2'-pyridyl)-piperidin-4-one under varying pH and temperature conditions?

Methodological Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) assess Boc group hydrolysis kinetics under acidic/basic conditions. QSPR models correlate logP values with stability in biological matrices. Experimentally, accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials at –20°C. Degradation products (e.g., free piperidine) are monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

Q. How can researchers resolve contradictions between observed biological activity and in silico docking predictions for this compound?

Methodological Answer: Discrepancies often arise from protein flexibility or solvation effects unaccounted for in rigid docking (AutoDock Vina). Enhanced sampling methods (e.g., molecular dynamics with PLUMED) simulate ligand-induced conformational changes in target proteins (e.g., kinases). Experimental validation via SPR (surface plasmon resonance) measures binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) quantifies ΔH and ΔS. For example, a predicted IC₅₀ of 10 nM may align with a measured 50 nM due to off-target interactions, resolved via competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.